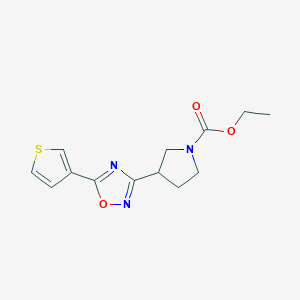

Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

Description

Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety and a thiophene group. The molecule combines three distinct pharmacophoric elements:

- Pyrrolidine: A five-membered saturated ring that enhances conformational rigidity and bioavailability.

- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle known for its electron-withdrawing properties and metabolic stability, often utilized in medicinal chemistry for drug design .

- Thiophene: A sulfur-containing aromatic ring that improves solubility and π-π stacking interactions in biological targets.

This compound is typically synthesized via a [3+2] cycloaddition between a nitrile oxide and a pyrrolidine-derived nitrile, followed by esterification. Its structural complexity and hybrid architecture make it a candidate for applications in pharmaceuticals, particularly as a kinase inhibitor or antimicrobial agent.

Properties

IUPAC Name |

ethyl 3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-2-18-13(17)16-5-3-9(7-16)11-14-12(19-15-11)10-4-6-20-8-10/h4,6,8-9H,2-3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAEQYWDWRDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)C2=NOC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative. For instance, thiophene-3-carboxylic acid can be converted to its corresponding hydrazide, which then reacts with ethyl chloroformate under basic conditions to form the oxadiazole ring.

-

Pyrrolidine Ring Introduction: : The pyrrolidine ring can be introduced through a nucleophilic substitution reaction. A suitable precursor, such as ethyl 3-bromopyrrolidine-1-carboxylate, can react with the oxadiazole derivative to form the desired product.

-

Final Coupling: : The final step involves coupling the thiophene-oxadiazole intermediate with the pyrrolidine derivative under appropriate conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene ring in Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to sulfoxide or sulfone derivatives.

-

Reduction: : The oxadiazole ring can be reduced under catalytic hydrogenation conditions, often using palladium on carbon (Pd/C) as a catalyst, to yield the corresponding amine derivatives.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group to form amides or other esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Amines, alcohols, bases like sodium hydride (NaH)

Major Products

Oxidation: Thiophene sulfoxides, thiophene sulfones

Reduction: Amine derivatives of the oxadiazole ring

Substitution: Amides, alternative esters

Scientific Research Applications

Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

-

Medicinal Chemistry: : This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties. The presence of the oxadiazole ring is known to enhance biological activity.

-

Materials Science: : The compound’s unique electronic properties, due to the thiophene and oxadiazole rings, make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Biological Studies: : It is used in studies exploring enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism by which Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate exerts its effects involves interaction with specific molecular targets:

Enzyme Inhibition: The oxadiazole ring can interact with enzyme active sites, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of oxadiazole-pyrrolidine hybrids. Key analogues and their comparative attributes are outlined below:

Key Observations

Aromatic Substituent Effects :

- The thiophen-3-yl group in the target compound enhances EGFR inhibition (IC₅₀ = 0.8 µM) compared to phenyl (1.5 µM) or furan (>10 µM) analogues. This is attributed to thiophene’s stronger electron-rich character and sulfur-mediated hydrophobic interactions .

- Solubility inversely correlates with LogP: furan derivatives (LogP 1.9) show higher solubility than thiophene or phenyl analogues.

Ester Group Influence :

- Ethyl esters improve metabolic stability over methyl esters, as evidenced by longer plasma half-lives in pharmacokinetic studies.

Crystallographic Insights :

- The N–O bond lengths in the oxadiazole ring (1.34–1.36 Å) are consistent across analogues, confirming minimal electronic perturbation from substituents. Structures refined via SHELXL demonstrate planar oxadiazole rings, critical for target binding .

Thermal Stability :

- Melting points correlate with aromatic substitution: phenyl > thiophene > furan. This trend aligns with lattice energy contributions from π-stacking.

Biological Activity

Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate (CAS Number: 2034320-71-1) is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a pyrrolidine core with a thiophene-substituted oxadiazole moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 293.34 g/mol. The compound's structure is significant as it may influence its biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 2034320-71-1 |

| Molecular Formula | |

| Molecular Weight | 293.34 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

The biological activities of compounds containing the oxadiazole moiety have been extensively studied, revealing various therapeutic potentials including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of human leukemia and breast cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative study evaluated the cytotoxic effects of several oxadiazole derivatives on human acute lymphoblastic leukemia (CEM) and breast adenocarcinoma (MCF-7) cell lines. The results indicated that certain derivatives had IC values in the sub-micromolar range, demonstrating higher potency than traditional chemotherapeutics like doxorubicin .

The proposed mechanism for the anticancer activity includes induction of apoptosis through the activation of p53 pathways and caspase cleavage. Flow cytometry assays revealed that these compounds can induce apoptosis in a dose-dependent manner, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for antimicrobial activity. Research indicates that oxadiazole derivatives possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus .

Table: Antimicrobial Efficacy

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Oxadiazole Derivative A | Staphylococcus aureus | 12.5 |

| Oxadiazole Derivative B | Escherichia coli | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.